(4-Chloro-3-methylphenyl)hydrazine hydrochloride
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Overview
Description
(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2 and a molecular weight of 193.07 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-chloro-3-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include azobenzenes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
(4-Chloro-3-methylphenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. In biochemical studies, it can act as an inhibitor or activator of specific enzymes, affecting their activity and function. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylphenylhydrazine hydrochloride
- 4-Chloro-3-methylbenzaldehyde
- 4-Chloro-3-methylphenylhydrazine
Uniqueness
(4-Chloro-3-methylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in various chemical reactions .
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMRABNTKNEXER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593051 |
Source
|
Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221687-08-7 |
Source
|
Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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